Azido-PEG4-CH2CO2-NHS
Overview
Description
Azido-PEG4-CH2CO2-NHS is a PEG derivative containing an azide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
The synthesis of Azido-PEG4-CH2CO2-NHS involves the reaction of the NHS ester with primary amines to form stable amide bonds . The azide group can then react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis
Azido-PEG4-CH2CO2-NHS has a molecular weight of 374.4 g/mol . Its molecular formula is C14H22N4O8 .Chemical Reactions Analysis
The azide group in Azido-PEG4-CH2CO2-NHS can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
Azido-PEG4-CH2CO2-NHS is a hydrophilic compound due to the presence of the PEG spacer, which increases its solubility in aqueous media .Scientific Research Applications
Dynamic Surface Coating for Cell Adhesion
Azido-PEG4-CH2CO2-NHS plays a crucial role in dynamic surface coating technologies used for cell adhesion. This technique triggers cell adhesion, migration, or shape change by simply adding a functional peptide to the culture medium, demonstrating applications in tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).
Synthesis of Azido-terminated Heterobifunctional PEGs
Azido-terminated heterobifunctional poly(ethylene glycol) derivatives, including Azide-PEG-NH2 and Azide-PEG-COOH, are synthesized for use in "click" conjugation chemistry. This enables the creation of azido polymers and their postfunctionalization with alkynyl compounds, highlighting their potential in drug delivery applications (Hiki & Kataoka, 2007).
Microwave-Assisted Click Chemistry for Drug Conjugation
The azido-carrying biodegradable polymers are developed and postfunctionalized via click chemistry for drug delivery purposes. This includes the preparation of azido polymers and their application in conjugating anticancer drugs and fluorescent dyes, demonstrating their potential in medicinal applications (Hu et al., 2013).
Site-Specific PEGylation of Proteins
Azido-PEG4-CH2CO2-NHS is used in site-specific PEGylation of proteins, involving the incorporation of unnatural amino acids into proteins in yeast. This strategy is crucial for generating selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).
Quantification of Azide Incorporation in PEG Polymers
The synthesis and end-group quantification of functionalized PEG azides highlight their increasing applications in conjugation chemistry and targeted drug delivery. This study emphasizes the necessity of accurately quantifying azide incorporation for effective utilization in nanoparticle-forming polymeric systems (Semple et al., 2016).
Erythrocytes as Carriers of Immunoglobulin-Based Therapeutics
The chemical engineering of erythrocyte membranes using Azido-PEG4-CH2CO2-NHS facilitates the display of antibodies on red blood cells. This approach is significant for enhancing the efficacy and lifetime of immunoglobulin-based therapeutics while reducing side effects (Ji et al., 2019).
Conjugation of Ligands to Molecular Probes
Azido-PEG4-CH2CO2-NHS is utilized in the synthesis of heterobifunctional linkers for conjugating ligands to molecular probes. This method demonstrates the utility of azido linkers in studying protein-ligand interactions and has applications in biochemical research (Bertozzi & Bednarski, 1991).
Hydrogel Formation for Biomedical Applications
Azido-PEG4-CH2CO2-NHS plays a crucial role in the formation of hydrogels, such as chondroitin sulfate-polyethylene glycol (CS-PEG) hydrogels. These hydrogels have numerous biomedical applications, including tissue engineering, wound healing, and regenerative medicine, due to their adhesive strength and biocompatibility (Strehin et al., 2010).
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O8/c15-17-16-3-4-22-5-6-23-7-8-24-9-10-25-11-14(21)26-18-12(19)1-2-13(18)20/h1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXUNGLWTNJERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119214 | |
Record name | Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG4-CH2CO2-NHS | |
CAS RN |
1807534-82-2 | |
Record name | Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807534-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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